2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
Description
2-Bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a furan-3-yl-substituted propan-2-ylamine moiety. The furan-3-yl group contributes aromaticity and polarity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-7,9-10,15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSKDYCQWDMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps:
Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide group.
Furan Ring Introduction: The incorporation of the furan ring through a suitable coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and sulfonamide group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel drugs and studying enzyme inhibition.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Studies: It is explored for its role in various biological processes, including antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can participate in binding interactions with biological molecules. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Benzenesulfonamides with Indole and Furan Substituents
Compound 3u/3’u :
4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u) and its regioisomer (3’u) () share a sulfonamide core but differ in substituents. Key distinctions include:
- Substituents : The target compound substitutes the benzene ring with bromine, whereas 3u/3’u use a 4-methyl group. Bromine’s electron-withdrawing nature may reduce electron density at the sulfonamide sulfur compared to the methyl group’s electron-donating effect.
- Heterocyclic Moieties : The indole-phenyl system in 3u/3’u contrasts with the furan-3-yl group in the target compound. Indole’s larger aromatic system could enhance π-π stacking interactions, while furan’s oxygen atom may improve solubility via hydrogen bonding.
- Synthesis : 3u/3’u were synthesized using gold catalysis (Au(JohnPhos)(NTf2)), yielding a 2:1 regioisomer ratio. This suggests that the target compound’s synthesis might require similar regioselective strategies, though bromine’s steric effects could alter reaction pathways .
Table 1: Comparison of Benzenesulfonamide Derivatives
Sulfonamides with Piperidine and Aromatic Systems
Compound 8 (): 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide features a piperidine-phenoxy system instead of a furan. Comparisons highlight:
- Flexibility vs. In contrast, the furan-3-yl group in the target compound offers rigidity and planar aromaticity.
- Bioactivity : Piperidine-containing sulfonamides are common in CNS-targeting drugs, whereas furan derivatives may prioritize anti-inflammatory or antimicrobial applications .
Physicochemical and Electronic Properties
- Bromine vs.
- Furan vs. Indole : Furan’s lower aromaticity (compared to indole) reduces π-stacking capacity but improves solubility in polar solvents.
- Sulfonamide vs.
Biological Activity
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a bromine atom, a furan ring, and a sulfonamide group, suggest diverse applications in pharmacology and organic synthesis.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be depicted as follows:
| Component | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.21 g/mol |
| CAS Number | 2034225-05-1 |
The biological activity of sulfonamides often involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), thereby competitively inhibiting DHPS and preventing bacterial growth.
Antimicrobial Properties
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, it has been reported that compounds with similar structures show efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 6.72 | 6.63 |
| Compound B | 6.67 | 6.45 |
Anti-inflammatory Effects
In vivo studies have shown that similar sulfonamide compounds exhibit anti-inflammatory properties. For example, certain derivatives demonstrated a significant reduction in carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory agents .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds possess varying degrees of effectiveness against common pathogens, suggesting that modifications to the furan or sulfonamide moieties could enhance their bioactivity .
Study on Anti-cancer Activity
Another research focused on the antiproliferative effects of sulfanilamide derivatives against cancer cell lines. The findings revealed that certain structural modifications resulted in significant cytotoxicity against human gastric carcinoma cell lines, with IC50 values indicating potent activity .
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, and what critical reaction parameters influence yield and purity?
Methodological Answer: A typical synthesis involves coupling a brominated benzenesulfonyl chloride with a furan-containing amine derivative under basic conditions. For example, in analogous sulfonamide syntheses, substrates like alkynyl sulfonamides are prepared using Et₂Zn-catalyzed hydroamination, where reaction temperature (e.g., room temperature) and stoichiometric control of reagents (e.g., silver sulfate) are critical for optimizing yields . Purification often employs column chromatography with hexane/ethyl acetate gradients to isolate the product . Key parameters include:
- Base selection: Triethylamine or pyridine to neutralize HCl byproducts.
- Solvent choice: Dichloromethane or THF for improved solubility.
- Reaction time: 12–24 hours for complete conversion.
| Example Reaction Conditions |
|---|
| Catalyst: Et₂Zn (1.2 eq) |
| Temperature: 25°C |
| Purification: Column chromatography (SiO₂, hexane:EtOAc 3:1) |
| Yield Range: 60–85% |
Q. How is the structure of this compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer: Structural confirmation relies on a combination of:
- ¹H/¹³C NMR: Peaks for the bromine-substituted benzene (δ 7.3–7.8 ppm), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ 5.5–6.0 ppm). For example, in a related brominated sulfonamide, the benzene ring protons appear as multiplets at δ 7.37–7.67 ppm, while the furan C-H signals resonate at δ 6.25–7.15 ppm .
- HRMS: Exact mass determination (e.g., [M+Na⁺] calculated 447.9977, observed 447.9967) .
- X-ray crystallography: Resolves bond angles (e.g., C–S–N angles ~120°) and confirms stereochemistry .
Q. What preliminary biological activities have been reported for sulfonamide derivatives with similar substituents?
Methodological Answer: Brominated sulfonamides with furan moieties are screened for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. For instance, analogs like 3-chloro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide show IC₅₀ values <10 µM in kinase inhibition assays . Standard protocols include:
- Enzymatic assays: UV-Vis spectroscopy to monitor substrate conversion.
- MIC testing: Broth dilution against Gram-positive/negative bacteria.
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to predict the binding affinity of this compound with target enzymes?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) models interactions with enzyme active sites. For example, the bromine atom’s electronegativity enhances binding to hydrophobic pockets in kinases, as shown in docking studies of similar sulfonamides . Key steps:
- Ligand preparation: Optimize geometry at the B3LYP/6-31G* level.
- Protein-ligand docking: Use crystallographic enzyme structures (PDB ID: 1XKK).
Q. What strategies are employed to resolve contradictory data in enzymatic inhibition assays involving brominated sulfonamides?
Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound stability. Mitigation strategies include:
Q. How does the presence of the bromine atom and furan ring influence the compound's electronic properties and reactivity?
Methodological Answer:
- Bromine: Acts as an electron-withdrawing group, lowering the benzene ring’s electron density (evidenced by upfield ¹³C NMR shifts of adjacent carbons) .
- Furan: The oxygen lone pairs increase nucleophilicity at the 3-position, facilitating electrophilic substitutions (e.g., bromination) .
| Electronic Effects (DFT Calculations) |
|---|
| HOMO-LUMO Gap: 4.2 eV (bromine reduces gap by 0.3 eV) |
| Partial Charge on Sulfonamide S: +1.45 |
Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?
Methodological Answer: Chirality at the propan-2-yl group necessitates asymmetric synthesis or resolution. Methods include:
Q. How do modifications in the sulfonamide group or furan substitution affect the compound's pharmacokinetic properties?
Methodological Answer:
- Sulfonamide methylation: Reduces metabolic clearance by blocking CYP450 oxidation.
- Furan replacement with thiophene: Increases logP (lipophilicity) by 0.5 units, enhancing membrane permeability .
| PK Parameter Comparison |
|---|
| Half-life (unmodified): 2.3 h |
| Half-life (methylated sulfonamide): 4.1 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
